

An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[d]thiazol-6-ylmethanol*

Cat. No.: *B011606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 19989-66-3

Introduction

Benzo[d]thiazol-6-ylmethanol is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxymethyl group. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of **Benzo[d]thiazol-6-ylmethanol**, including its physicochemical properties, a representative synthetic protocol, and an exploration of the biological activities associated with the broader class of benzothiazole derivatives. While specific experimental data on the biological activity of **Benzo[d]thiazol-6-ylmethanol** is limited in publicly available literature, this guide aims to provide a valuable resource for researchers by summarizing related knowledge and outlining potential avenues for investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **Benzo[d]thiazol-6-ylmethanol** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value
CAS Number	19989-66-3
Molecular Formula	C ₈ H ₇ NOS
Molecular Weight	165.21 g/mol
Appearance	Crystalline Powder or Needles
Boiling Point (Predicted)	332.6 ± 17.0 °C
Density (Predicted)	1.375 g/cm ³

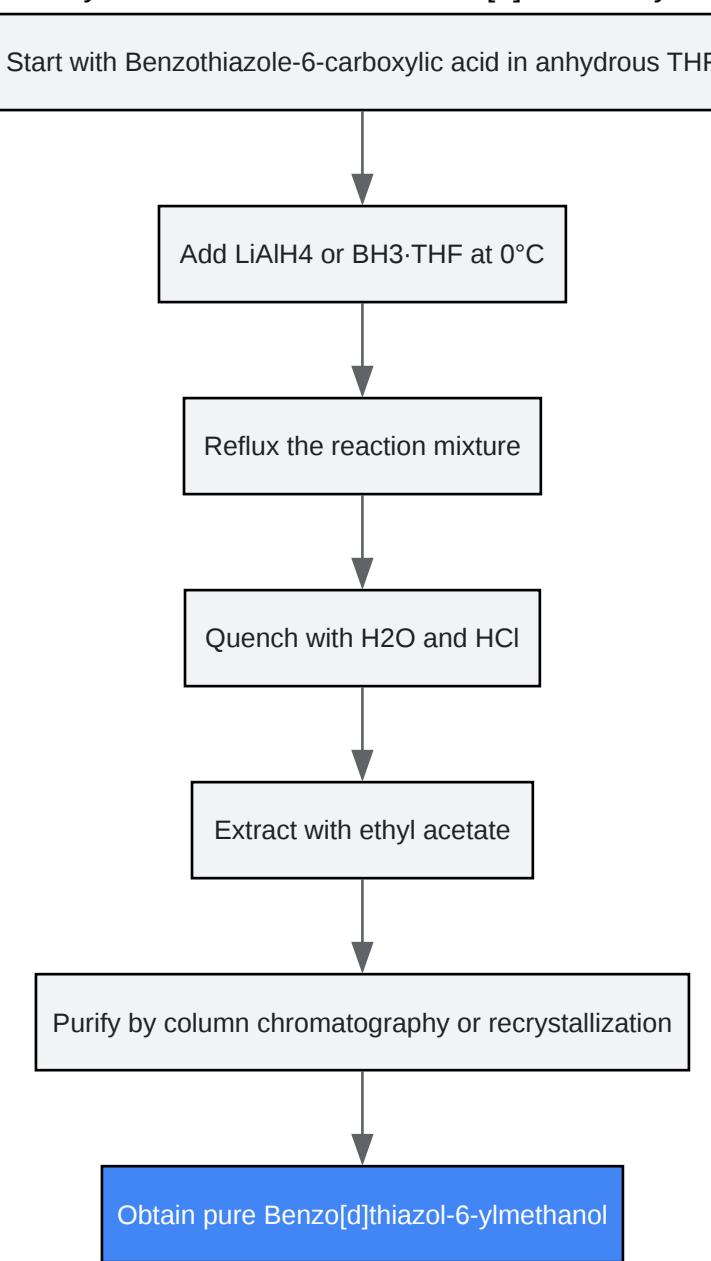
Synthesis of Benzo[d]thiazol-6-ylmethanol: A Representative Protocol

While specific, detailed experimental protocols for the synthesis of **Benzo[d]thiazol-6-ylmethanol** are not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reduction of the corresponding carboxylic acid, benzothiazole-6-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically effective for this transformation.^{[1][2][3][4][5][6]} The following is a generalized experimental protocol for this reduction.

Reaction: Reduction of Benzothiazole-6-carboxylic acid to **Benzo[d]thiazol-6-ylmethanol**

Reagents and Materials:

- Benzothiazole-6-carboxylic acid
- Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
- Ethyl acetate


- Deionized water

Experimental Procedure:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of benzothiazole-6-carboxylic acid in anhydrous THF.
- Addition of Reducing Agent: The solution is cooled in an ice bath (0 °C). Lithium aluminum hydride or borane-THF complex is added portion-wise to the stirred solution. Caution: The addition of LiAlH₄ is highly exothermic and liberates hydrogen gas.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of HCl at 0 °C to neutralize the excess reducing agent and hydrolyze the aluminum salts.
- Extraction: The resulting mixture is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. The crude **Benzo[d]thiazol-6-ylmethanol** can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

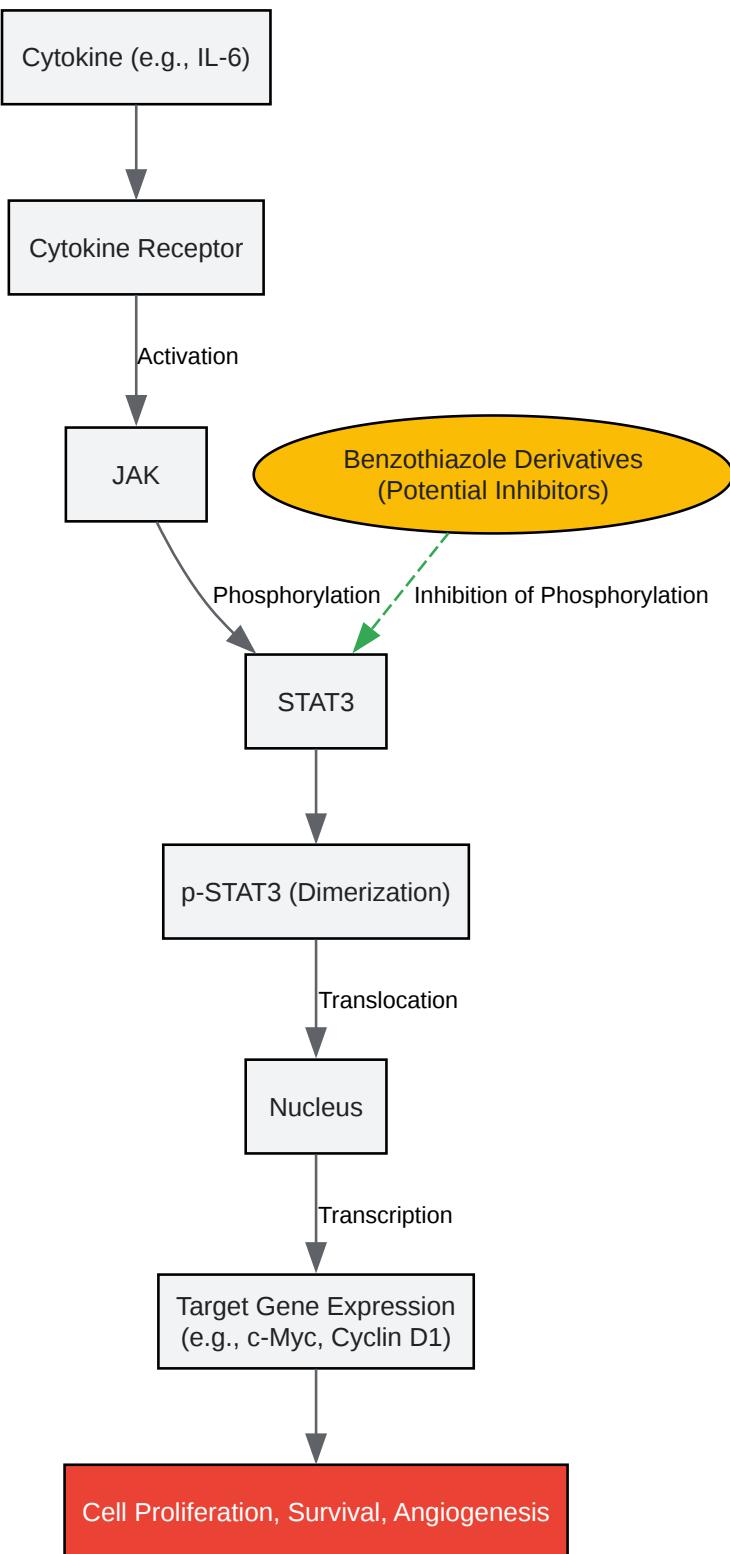
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may require optimization for best results.

Proposed Synthesis Workflow for Benzo[d]thiazol-6-ylmethanol

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Benzo[d]thiazol-6-ylmethanol**.

Biological Activities of Benzothiazole Derivatives


While biological studies specifically on **Benzo[d]thiazol-6-ylmethanol** are scarce, the benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities.

Antimicrobial Activity: Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.^{[7][8][9][10][11]} The mechanism of action can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.

Anticancer Activity: The benzothiazole core is present in several compounds with potent anticancer activity.^[12] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives: Some benzothiazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway by benzothiazole derivatives represents a promising strategy for cancer therapy. It is important to note that this activity has been demonstrated for specific derivatives and not necessarily for **Benzo[d]thiazol-6-ylmethanol** itself.

Generalized STAT3 Signaling Pathway and Potential Inhibition

[Click to download full resolution via product page](#)

Caption: Generalized STAT3 signaling pathway and potential inhibition by certain benzothiazole derivatives.

Conclusion

Benzo[d]thiazol-6-ylmethanol, with its core benzothiazole structure, represents a compound of interest for further investigation in medicinal chemistry and drug discovery. While direct biological data for this specific molecule is limited, the extensive research on its derivatives suggests a high potential for various pharmacological activities. This technical guide provides foundational information on its properties and a plausible synthetic route, serving as a starting point for researchers aiming to explore the therapeutic potential of **Benzo[d]thiazol-6-ylmethanol** and its future derivatives. Further studies are warranted to elucidate its specific biological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011606#benzo-d-thiazol-6-ylmethanol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com